3-((2,2-Dimethylcyclopropyl)amino)pyridazine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

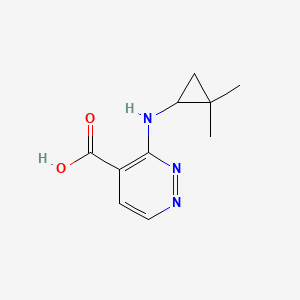

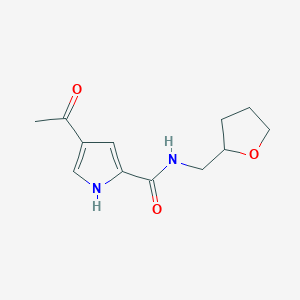

3-((2,2-Dimethylcyclopropyl)amino)pyridazine-4-carboxylic acid, also known as DMCPA, is a chemical compound that belongs to the pyridazine-4. The molecular formula is C10H13N3O2 .

Molecular Structure Analysis

The molecular structure of DMCPA consists of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 3-position with a 2,2-dimethylcyclopropylamino group and at the 4-position with a carboxylic acid group .Aplicaciones Científicas De Investigación

Synthesis and Derivative Applications

Levulinic Acid in Drug Synthesis : Levulinic acid (LEV), a biomass-derived chemical, serves as a versatile building block for synthesizing various chemicals, including derivatives of pyridazine, through acylation and esterification processes. These derivatives are significant in drug synthesis, reducing costs and simplifying synthesis steps. The flexibility of LEV, due to its carbonyl and carboxyl groups, enables the creation of medicinally active functional groups, including pyridazine derivatives, highlighting the potential of biomass-derived chemicals in medicinal chemistry (Zhang et al., 2021).

Heterocyclic N-oxide Derivatives : The synthesis and functional importance of heterocyclic N-oxide derivatives, including those from pyridazine, are well-documented. These derivatives are valued for their versatility in organic synthesis, catalysis, and medicinal applications, showcasing a range of biological activities such as anticancer, antibacterial, and anti-inflammatory effects. This emphasizes the role of pyridazine and similar heterocycles in developing new therapeutic agents (Li et al., 2019).

Pyridazine and Pyridazone Analogues : Pyridazine derivatives have been synthesized for their varied biological activities, particularly related to the cardiovascular system. The synthesis routes for pyridazine involve the addition of hydrazine or its derivatives to a suitably substituted carbon chain, indicating the chemical versatility and potential for creating new pharmacologically active compounds (Jakhmola et al., 2016).

Pyridopyridazine Derivatives : The synthesis and biological activities of pyridopyridazine derivatives are covered extensively, demonstrating their importance in medicinal chemistry. These derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, and analgesic effects, among others. The wide range of activities suggests the potential of pyridazine derivatives in drug development and the search for new therapeutic agents (Wojcicka & Nowicka-Zuchowska, 2018).

Mecanismo De Acción

Mode of Action

Many pyridazine derivatives are known to interact with various enzymes and receptors in the body, leading to different biological effects .

Biochemical Pathways

Without specific information on the compound “3-((2,2-Dimethylcyclopropyl)amino)pyridazine-4-carboxylic acid”, it’s difficult to determine the exact biochemical pathways it might affect. Pyridazine derivatives can potentially affect a wide range of biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure and the characteristics of the biological system in which it is present .

Result of Action

The effects would depend on the compound’s specific targets and mode of action .

Propiedades

IUPAC Name |

3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-10(2)5-7(10)12-8-6(9(14)15)3-4-11-13-8/h3-4,7H,5H2,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFDLKWHOIZCGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1NC2=C(C=CN=N2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid](/img/structure/B2626700.png)

![5-[(4-Chlorophenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2626701.png)

![N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2626711.png)

![ethyl (5-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2626712.png)

![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2626715.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2626718.png)

![(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide](/img/structure/B2626719.png)